molecular formula C5H9NO4 B555638 (R)-2-Amino-4-methoxy-4-oxobutanoic acid CAS No. 21394-81-0

(R)-2-Amino-4-methoxy-4-oxobutanoic acid

Cat. No.: B555638
CAS No.: 21394-81-0
M. Wt: 147.13 g/mol
InChI Key: SBRYFUVVWOMLLP-GSVOUGTGSA-N
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Description

®-2-Amino-4-methoxy-4-oxobutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a methoxy group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-methoxy-4-oxobutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from a suitable chiral precursor. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to introduce the methoxy and keto groups.

Industrial Production Methods: Industrial production of ®-2-Amino-4-methoxy-4-oxobutanoic acid may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the desired enantiomer.

Types of Reactions:

    Oxidation: ®-2-Amino-4-methoxy-4-oxobutanoic acid can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The keto group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids with different functional groups.

Scientific Research Applications

Chemistry: ®-2-Amino-4-methoxy-4-oxobutanoic acid is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or as a precursor for the synthesis of bioactive molecules. Its chiral nature makes it valuable in the development of drugs with specific stereochemical requirements.

Industry: In the industrial sector, ®-2-Amino-4-methoxy-4-oxobutanoic acid can be used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy and keto groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

    ®-2-Amino-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    ®-2-Amino-4-methoxy-4-oxopentanoic acid: Similar structure but with an additional carbon in the backbone.

Uniqueness: ®-2-Amino-4-methoxy-4-oxobutanoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-2-amino-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRYFUVVWOMLLP-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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